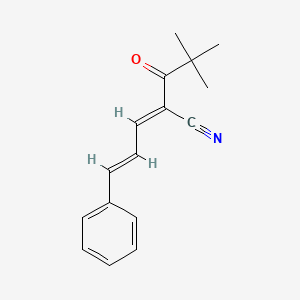

(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile

Description

The compound (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is a nitrile-containing diene derivative with a pivaloyl (2,2-dimethylpropanoyl) group at the C2 position and a phenyl substituent at the C5 position. Its E,E stereochemistry confers rigidity to the conjugated diene system, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3/b10-7+,14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULHKJBIYMWYJB-APBFJCRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method to synthesize (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile involves an aldol condensation reaction. This reaction typically starts with the condensation of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

-

Wittig Reaction: : Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. This method requires the preparation of the ylide, which is then reacted with the aldehyde under an inert atmosphere, typically using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be used to facilitate the reactions, and automated systems ensure precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the diene system. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄), which can convert the diene into diols or other oxidized products.

-

Reduction: : Reduction reactions can target the nitrile group, converting it into an amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).

-

Substitution: : The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can introduce substituents onto the aromatic ring under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Reduction: LiAlH₄ in dry ether, Pd/C with hydrogen gas.

Substitution: Br₂ in acetic acid, HNO₃ in sulfuric acid.

Major Products

Oxidation: Diols, carboxylic acids.

Reduction: Primary amines.

Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H17NO and a molar mass of approximately 239.31 g/mol. It features a penta-2,4-diene backbone with a phenyl group and a nitrile functional group. Its predicted boiling point is about 412.0 ± 45.0 °C, with a density of approximately 1.040 g/cm³ .

Organic Synthesis

One of the primary applications of (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile lies in organic synthesis. Compounds with similar structural features have been utilized as intermediates in the synthesis of more complex molecules due to their unique reactivity patterns.

Synthesis of Bioactive Compounds

The compound's structural characteristics make it a suitable precursor for synthesizing bioactive compounds. For instance, derivatives containing diene and nitrile groups have shown potential anti-inflammatory and anticancer activities . The ability to modify the compound through various chemical reactions allows researchers to explore new therapeutic agents.

| Compound | Application | Reference |

|---|---|---|

| 5-Phenylpenta-2,4-diynenitrile | Organic synthesis | |

| (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid | Anti-inflammatory | |

| (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide | Anticancer |

Material Science

The unique combination of functional groups in this compound also opens avenues for applications in material science.

Polymer Chemistry

Research indicates that compounds with similar structures can serve as monomers or additives in polymer chemistry. Their ability to undergo polymerization reactions may lead to materials with enhanced properties such as increased thermal stability or improved mechanical strength .

Photonic Applications

Due to its conjugated diene system, the compound may exhibit interesting optical properties that can be leveraged in photonic applications. Studies on related compounds suggest potential uses in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

While specific biological activity data for this compound is limited, its structural analogs have shown various biological properties.

Anticancer Properties

Compounds containing similar diene and nitrile functionalities have been studied for their cytotoxic effects against cancer cell lines. For example, derivatives have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells . Further investigation into this compound's biological effects could reveal its utility in medicinal chemistry.

Enzyme Inhibition

Research suggests that similar compounds may act as inhibitors of enzymes involved in critical metabolic pathways relevant to disease progression. This includes potential inhibition of enzymes like acetylcholinesterase associated with neurodegenerative diseases .

Mechanism of Action

The mechanism by which (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Stereochemistry |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₈N₂O | 268.34* | Pivaloyl, Phenyl | Nitrile | E,E |

| (2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl) | C₁₈H₁₅NO₃S | 325.38 | Benzenesulfonyl, 4-MeO | Nitrile | E,E |

| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | C₁₃H₁₄O₂ | 202.25 | Ethyl ester | Ester | E,E |

| (2Z,4E)-2-(4-Bromobenzenesulfonyl) derivative | C₁₇H₁₂BrNO₂S | 374.26 | Bromobenzenesulfonyl | Nitrile | Z,E |

*Estimated based on analog in .

Biological Activity

(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a conjugated diene system which is critical for its biological activity. The presence of a cyano group and a phenyl moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The α, β-unsaturated carbonyl moiety in such compounds allows them to interact with microbial enzymes and disrupt cellular processes. For instance, cinnamaldehyde derivatives have demonstrated antifungal and antibacterial properties through mechanisms involving enzyme inhibition and disruption of membrane integrity .

Anti-inflammatory Effects

Studies have shown that compounds containing the penta-2,4-diene structure can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the phenyl group may enhance interactions with cellular receptors involved in cancer progression .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted on related compounds to identify essential structural features necessary for biological activity. Key findings include:

- Diene Configuration : The (2E,4E) configuration is crucial for maintaining biological activity against specific targets.

- Aromatic Ring : The presence of an aromatic ring significantly enhances the compound's interaction with biological systems.

- Functional Groups : Substituents such as cyano groups are important for increasing reactivity and enhancing bioactivity .

Case Studies

- Inhibition of Gravitropic Bending : A study demonstrated that related compounds could inhibit root gravitropic bending in Lactuca sativa (lettuce). This was attributed to the specific structural features of the compounds which allowed for selective inhibition without affecting overall growth .

- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.